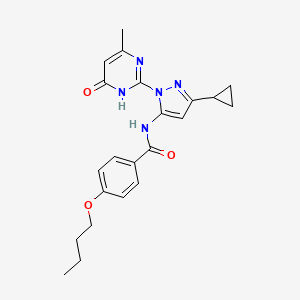

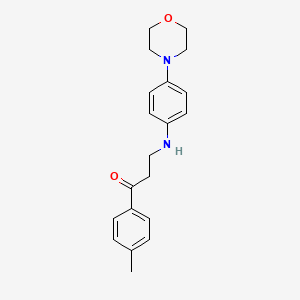

1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as designer drugs. It is a potent psychostimulant that has been found to have a high potential for abuse and dependence. MDPV is similar in structure to other synthetic cathinones such as methcathinone and mephedrone, which have also been associated with serious health risks.

Aplicaciones Científicas De Investigación

Photophysical Studies

- The photophysical properties of a compound similar to 1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone, namely 2-methyl-1-[4-(methylthio) phenyl]-2-(4-morpholinyl)-1-propanone (TPMK), have been investigated. This includes studies on absorption spectroscopy, phosphorescence, and time-resolved absorption spectroscopy. A kinetic scheme explaining the excited state processes of TPMK has been proposed, highlighting the impact of solvents on these states and using modeling calculations to describe these properties (Morlet‐Savary et al., 2008).

Synthesis and Antidepressive Activity

- Research includes the synthesis of morpholine derivatives from compounds like 2-bromo-1-(4-methoxyphenyl)-1-propanone and 2-bromo-1-(3-fluorophenyl)-1-propanone. These derivatives have been studied for their antidepressant activities, indicated by tests like the mice forced swimming test (Tan Bin, 2011), (Tao Yuan, 2012).

Enzymatic Reduction for Antidepressant Synthesis

- The enzymatic reduction of compounds like 3-chloro-1-phenyl-1-propanone using yeast reductase YOL151W has been studied for high enantioselectivity in synthesizing chiral intermediates for antidepressant drugs. This process has been optimized for temperature and pH, with a focus on maintaining the reaction solution pH for effective conversion (Choi et al., 2010).

Chemical Reactions and Structures

- Various studies focus on the reaction dynamics and structural analysis of morpholino derivatives. These include research on enamine chemistry, reactions of cyclic dienamines of carbothioic acid anilides with malononitrile, and the synthesis of substituted tricyclo[5.3.1.04,9]undecan-2,6-diones. These studies provide insight into the chemical reactivity and potential applications of morpholino derivatives in various fields (Hickmott et al., 1974), (Bogdanowicz-Szwed & Ryś, 1989), (Ahmed et al., 2001).

Propiedades

IUPAC Name |

1-(4-methylphenyl)-3-(4-morpholin-4-ylanilino)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-16-2-4-17(5-3-16)20(23)10-11-21-18-6-8-19(9-7-18)22-12-14-24-15-13-22/h2-9,21H,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVBMSBAZRNKSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone | |

CAS RN |

763126-07-4 |

Source

|

| Record name | 1-(4-METHYLPHENYL)-3-(4-(4-MORPHOLINYL)ANILINO)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2657816.png)

![{4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid](/img/structure/B2657817.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2657823.png)

![N-cyclopentyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2657827.png)

![4-[1-(2-Cyclopropylpyridine-4-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2657829.png)